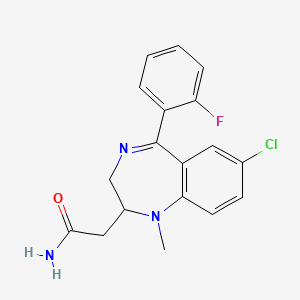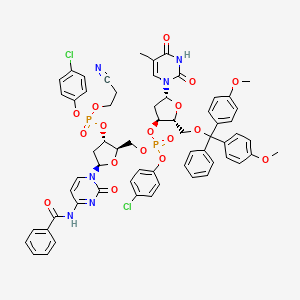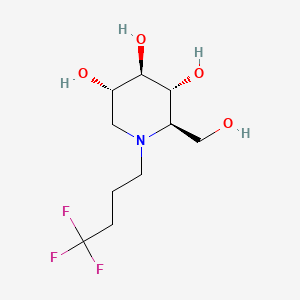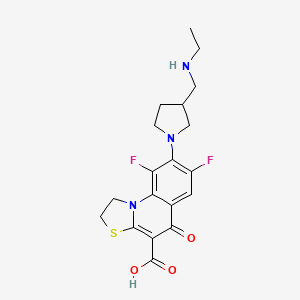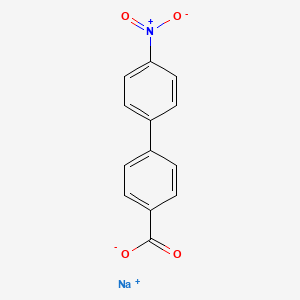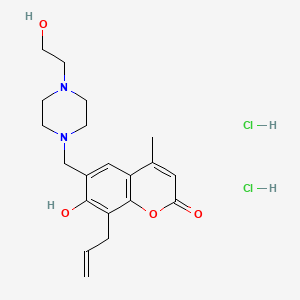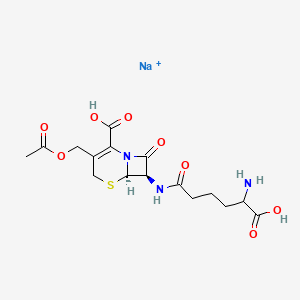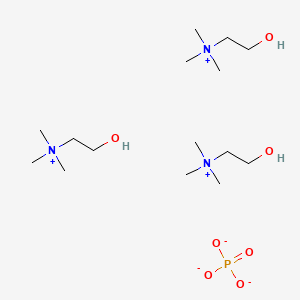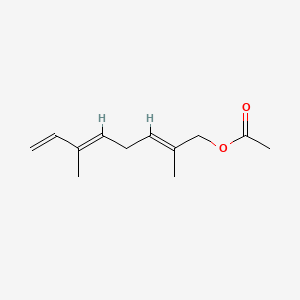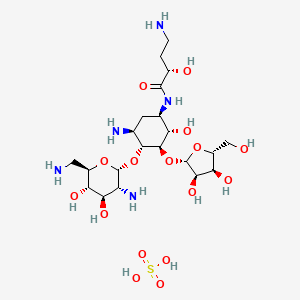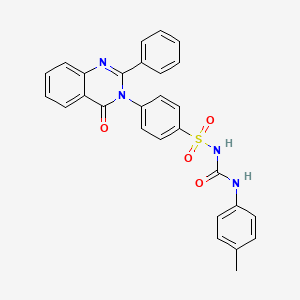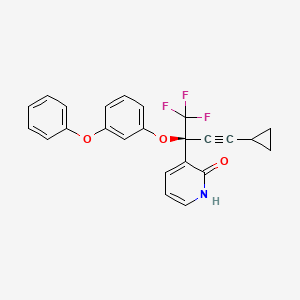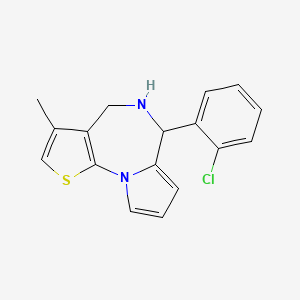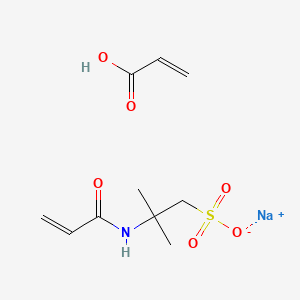
Unii-1dxe3F3ozx
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unii-1dxe3F3ozx: sodium acrylate/sodium acryloyldimethyltaurate copolymer (4000000 MW) , is a high molecular weight polymer. This compound is commonly used in various industrial and pharmaceutical applications due to its unique properties, such as high viscosity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of sodium acrylate/sodium acryloyldimethyltaurate copolymer involves the polymerization of sodium acrylate and sodium acryloyldimethyltaurate monomers. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of a high molecular weight polymer .
Industrial Production Methods: : Industrial production of this copolymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The resulting polymer is then purified and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : Sodium acrylate/sodium acryloyldimethyltaurate copolymer primarily undergoes polymerization reactions. It can also participate in cross-linking reactions to form hydrogels, which are used in various applications .
Common Reagents and Conditions: : The polymerization of sodium acrylate and sodium acryloyldimethyltaurate typically requires initiators such as potassium persulfate and cross-linking agents like N,N’-methylenebisacrylamide. The reaction is carried out at elevated temperatures (around 60-70°C) and under inert atmosphere to prevent unwanted side reactions .
Major Products: : The major product of these reactions is the high molecular weight copolymer, which can be further processed into various forms such as powders, gels, or films depending on the intended application .
Applications De Recherche Scientifique
Chemistry: : In chemistry, this copolymer is used as a thickening agent and stabilizer in various formulations. It is also used in the synthesis of hydrogels for drug delivery systems .
Biology: : In biological research, sodium acrylate/sodium acryloyldimethyltaurate copolymer is used in the preparation of bio-compatible hydrogels for tissue engineering and regenerative medicine .
Medicine: : In the medical field, this copolymer is used in topical formulations for its ability to form a protective barrier on the skin. It is also used in wound dressings and other medical devices .
Industry: : Industrial applications of this copolymer include its use as a thickening agent in personal care products, adhesives, and coatings. It is also used in water treatment processes to remove impurities .
Mécanisme D'action
The mechanism of action of sodium acrylate/sodium acryloyldimethyltaurate copolymer involves its ability to form a three-dimensional network through cross-linking. This network can trap water and other molecules, making it an effective thickening and stabilizing agent. The copolymer interacts with various molecular targets through hydrogen bonding and electrostatic interactions, which contribute to its unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include other high molecular weight polymers such as polyacrylamide, polyvinyl alcohol, and polyethylene glycol .
Uniqueness: : Sodium acrylate/sodium acryloyldimethyltaurate copolymer is unique due to its high molecular weight and the presence of both acrylate and acryloyldimethyltaurate units. This combination provides the copolymer with enhanced viscosity and stability compared to other polymers .
Propriétés
Numéro CAS |
77019-71-7 |
|---|---|
Formule moléculaire |
C10H16NNaO6S |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
sodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;prop-2-enoic acid |
InChI |
InChI=1S/C7H13NO4S.C3H4O2.Na/c1-4-6(9)8-7(2,3)5-13(10,11)12;1-2-3(4)5;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2,(H,4,5);/q;;+1/p-1 |
Clé InChI |
ZSIKSEYZLYLBCQ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.C=CC(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



